molecular formula C8H10BrNO2 B171820 3-Bromo-5-(2-methoxyethoxy)pyridine CAS No. 181585-07-9

3-Bromo-5-(2-methoxyethoxy)pyridine

Cat. No.: B171820
CAS No.: 181585-07-9
M. Wt: 232.07 g/mol
InChI Key: JJLCNEOPNGKTQE-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-methoxyethoxy)pyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of a bromine atom and a 2-methoxyethoxy group attached to the pyridine ring.

Scientific Research Applications

3-Bromo-5-(2-methoxyethoxy)pyridine has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

3-Bromo-5-(2-methoxyethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the levels of specific proteins within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular processes such as cell cycle progression and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage . Threshold effects have also been observed, where a specific dosage level is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall efficacy and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-methoxyethoxy)pyridine typically involves the reaction of 3,5-dibromopyridine with 2-methoxyethanol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. The general reaction conditions are as follows :

    Stage 1: 2-methoxyethanol is added dropwise to a suspension of sodium hydride in DMF. The mixture is stirred for 30 minutes.

    Stage 2: 3,5-dibromopyridine is introduced, and the mixture is heated to 50°C for 1 hour.

  • The reaction mixture is then poured into water and extracted with ethyl acetate. The organic phases are combined, dried over sodium sulfate, and evaporated to dryness. The product is purified by chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-methoxyethoxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a nucleophilic substitution reaction, the bromine atom can be replaced by a different functional group, resulting in a new substituted pyridine derivative.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methoxypyridine: Similar structure but lacks the 2-methoxyethoxy group.

    3-Bromo-5-ethoxypyridine: Similar structure but has an ethoxy group instead of a 2-methoxyethoxy group.

Uniqueness

3-Bromo-5-(2-methoxyethoxy)pyridine is unique due to the presence of both a bromine atom and a 2-methoxyethoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

3-bromo-5-(2-methoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-2-3-12-8-4-7(9)5-10-6-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLCNEOPNGKTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444764
Record name 3-bromo-5-(2-methoxyethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181585-07-9
Record name 3-bromo-5-(2-methoxyethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-bromo-5-hydroxypyridine (Aldrich, Buchs, Switzerland, 611 mg, 3.51 mmol), potassium carbonate (971 mg, 7.02 mmol) and 2-bromoethyl methyl ether (537 mg, 3.86 mmol) in 30 ml DMF was stirred for 14 h at rt and for 2 h at 80° C. The reaction mixture was quenched with water and extracted with EtOAc (2×). The organic layers were washed with brine (3×), dried over Na2SO4, filtered and evaporated. The residue was purified by flash chromatography (dichloromethane/MeOH 0% to 3%) to give the title compound as an oil. (HPLC: tR 2.38 min (Method A); M+H=232, 234 MS-ES).
Quantity
611 mg
Type
reactant
Reaction Step One
Quantity
971 mg
Type
reactant
Reaction Step One
Quantity
537 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Methoxyethanol (2.7 ml; 33.8 mmol) is added dropwise to a suspension of NaH (55% suspension; 1.62 g; 37.14 mmol) in DMF (60 ml). After stirring for 30 minutes, 3,5-dibromopyridine (4.0 g; 16.88 mmol) is introduced and the mixture heated to 50° C. for 1 hour. The reaction mixture is poured on water and extracted with ethyl acetate three times, the organic phases are combined, dried over Na2SO4 and evaporated to dryness. Chromatography (SiO2; Hexanes/acetone 85:15) yields the title compound as yellow solid.
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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